2'-Methylacetoacetanilide

Descripción general

Descripción

2'-Methylacetoacetanilide is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is related to acetoacetanilide compounds, which are known for their applications in synthesis and as ligands in coordination chemistry.

Synthesis Analysis

The synthesis of 2'-Methylacetoacetanilide and related compounds has been explored in several studies. For instance, the enantioselective arylation of 2-methylacetoacetates was achieved using a CuI/trans-4-hydroxy-L-proline catalyzed coupling reaction at low temperatures, which is significant for creating alpha-aryl all-carbon quaternary centers with high enantioselectivity . Additionally, the optimization of the synthesis of 2-Methylacetanilide from O-toluidine and acetic acid has been investigated, with the optimal conditions leading to a yield of approximately 81.8% .

Molecular Structure Analysis

The molecular and crystal structures of compounds related to 2'-Methylacetoacetanilide have been studied using various spectroscopic and X-ray diffraction techniques. For example, the crystal structure of 2-acetyl-2'-methoxylacetanilide, a related compound, was determined to be monoclinic with a layered structure through π-π stacking interactions . The structure of 2-(2-phenylhydrazono)acetoacetanilide was also examined, and it was found to exist mainly in the oxo hydrazone form in the crystalline state .

Chemical Reactions Analysis

2'-Methylacetoacetanilide and its derivatives undergo various chemical reactions. The reaction of acetoacetanilide with aromatic aldehydes in the presence of molecular iodine and arylamine leads to the formation of 6-aryl-2-methyl-4-oxo-N,N'-diphenyl-2-cyclohexene-1,3-dicarboxamides . Furthermore, acetoacetanilide derivatives have been used in the preparation of 4-oxo-N-aryl-4H-1-benzopyran-2-acetamides through a condensation/cyclization process with lithiated methyl salicylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2'-Methylacetoacetanilide and its analogs have been characterized using various analytical methods. Vibrational, NMR, and quantum chemical investigations have provided insights into the structural, thermodynamic, and vibrational characteristics of these compounds. The influence of substituents on the characteristic frequencies of the amide group has been particularly noted, with the steric effect of ortho methyl groups significantly affecting the NH bond properties . The coordination chemistry of these compounds has also been explored, as seen in the reactions of acetoacetanilide thiosemicarbazones with cadmium(II) acetate, leading to complexes with interesting structural changes during the cyclization process .

Aplicaciones Científicas De Investigación

Vibrational and Quantum Chemical Investigations

2'-Methylacetoacetanilide (2MAAA) has been extensively studied for its vibrational properties and quantum chemical aspects. Investigations using Density Functional Theory (DFT) have focused on the structural, thermodynamic, and vibrational characteristics of 2MAAA. These studies reveal insights into the influence of methyl groups on the characteristic frequencies of the amide group and highlight the compound's intramolecular hydrogen bond and its impact on the N⋯O distance. Such research contributes to a deeper understanding of the fundamental properties of 2MAAA at a molecular level (Arjunan, Kalaivani, Senthilkumari, & Mohan, 2013).

Synthesis Optimization

2-Methylacetoacetanilide's synthesis has been optimized using different reagents and conditions. Studies have investigated factors influencing its synthesis, such as molar ratios and temperature, aiming to maximize yield. Understanding the optimal synthesis conditions for 2MAAA is crucial for its efficient production in various scientific and industrial applications (Guo, 2011).

Role in Catalytic Reactions

Research has also explored the role of 2MAAA in catalytic reactions. A novel catalytic methylation reaction using 2MAAA with dicumyl peroxide via aryl C−H bond activation was discovered. Such findings open avenues for using 2MAAA in novel synthetic methodologies, potentially broadening its applications in organic synthesis (Zhang, Feng, & Li, 2008).

Contributions to Medicinal Chemistry

2-Methylacetoacetanilide has been a key compound in synthesizing various pharmaceuticals and medicinal agents. For example, it has been used in the synthesis of N,6-diaryl-2-thioxo-4-methyl-1,2,3,6-tetrahydropyrimidine-5-carboxamides, which were then tested for their antimicrobial activity. Such research indicates the potential of 2MAAA as a precursor in developing new medicinal compounds (Gein et al., 2012).

Safety and Hazards

Direcciones Futuras

The future and current outlook for the 2’-Methylacetoacetanilide market is positive, with a projected compound annual growth rate (CAGR) during the forecasted period. The growth can be attributed to several factors. Firstly, the rising demand for OBAs, which are extensively used in various industries to enhance the brightness and whiteness of products, is driving the demand for 2’-Methylacetoacetanilide .

Mecanismo De Acción

Mode of Action

It is hypothesized that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Biochemical Pathways

Given its chemical structure, it may potentially be involved in pathways related to acetylation or methylation processes .

Pharmacokinetics

Based on its chemical properties, it can be hypothesized that this compound may be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2’-Methylacetoacetanilide. For instance, extreme pH or temperature conditions may affect the compound’s stability or its interaction with targets .

Propiedades

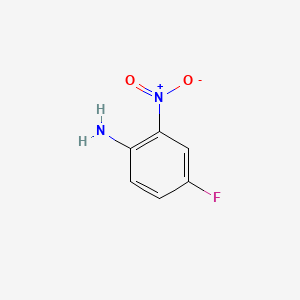

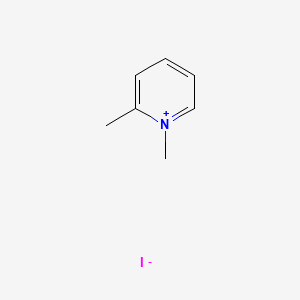

IUPAC Name |

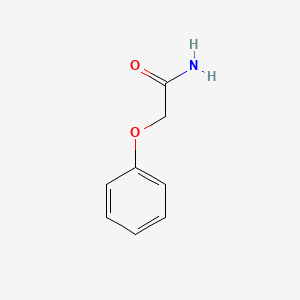

N-(2-methylphenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8-5-3-4-6-10(8)12-11(14)7-9(2)13/h3-6H,7H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZIWRMELPWPPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026562 | |

| Record name | N-(2-Methylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid | |

| Record name | Butanamide, N-(2-methylphenyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

2'-Methylacetoacetanilide | |

CAS RN |

93-68-5 | |

| Record name | o-Acetoacetotoluidide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Methylacetoacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Methylacetoacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N-(2-methylphenyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-Methylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-methylacetoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-METHYLACETOACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCN1GV8J3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of 2'-methylacetoacetanilide in the context of the provided research papers?

A: 2'-Methylacetoacetanilide serves as a key building block in synthesizing various heterocyclic compounds with potential biological activity. Specifically, it's used to create Schiff base ligands, which can then form complexes with metal ions like copper(II) and zinc(II). [, ]

Q2: What makes these metal complexes, incorporating ligands derived from 2'-methylacetoacetanilide, of interest to researchers?

A: Researchers are interested in these complexes due to their potential antimicrobial and DNA-binding properties. [, ] For instance, copper(II) complexes showed significant activity against bacteria and fungi. [] Additionally, studies have explored their interaction with DNA, suggesting potential applications in areas like anti-cancer research. [, ]

Q3: How does the structure of 2'-methylacetoacetanilide contribute to its reactivity and its use in synthesizing these compounds?

A: 2'-Methylacetoacetanilide possesses several reactive sites: * The acetoacetamide group: This allows for easy reaction with aldehydes to form Schiff bases, which are essential for creating the metal complexes. [] * The methyl and phenyl substituents: These can influence the compound's solubility, stability, and overall biological activity. []

Q4: Are there any studies investigating the relationship between the structure of the synthesized compounds and their biological activity?

A: While not explicitly detailed in the provided abstracts, the synthesis of various derivatives of 2'-methylacetoacetanilide with differing substituents suggests an interest in understanding Structure-Activity Relationships (SAR). [] By altering the substituents, researchers can investigate how these changes affect the compounds' antimicrobial activity, DNA binding affinity, and other properties.

Q5: What spectroscopic techniques are used to characterize 2'-methylacetoacetanilide and its derivatives?

A5: Researchers employ a variety of spectroscopic methods for characterization, including:

* **Infrared (IR) spectroscopy:** Provides information about functional groups present in the molecule. [, ]* **Nuclear Magnetic Resonance (NMR) spectroscopy:** Offers detailed information on the structure and connectivity of atoms within the molecule. [, ]* **Mass spectrometry:** Helps determine the molecular weight and fragmentation pattern of the compound. []Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.